molecular formula C10H15FN4O B13427019 1-((1-(2-fluoroethyl)pyrrolidin-2-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde

1-((1-(2-fluoroethyl)pyrrolidin-2-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde

Cat. No.: B13427019
M. Wt: 226.25 g/mol
InChI Key: OPMFTYCHAFLXGS-UHFFFAOYSA-N
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Description

1-((1-(2-fluoroethyl)pyrrolidin-2-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrrolidine ring, a fluoroethyl group, and a triazole ring, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((1-(2-fluoroethyl)pyrrolidin-2-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde typically involves multiple steps, starting with the preparation of the pyrrolidine ring and the introduction of the fluoroethyl group. The triazole ring is then formed through a cyclization reaction. Common reagents used in these reactions include azides, alkynes, and various catalysts to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and reduce costs .

Chemical Reactions Analysis

Types of Reactions

1-((1-(2-fluoroethyl)pyrrolidin-2-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-((1-(2-fluoroethyl)pyrrolidin-2-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-((1-(2-fluoroethyl)pyrrolidin-2-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-((1-(2-fluoroethyl)pyrrolidin-2-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde stands out due to its unique combination of a pyrrolidine ring, a fluoroethyl group, and a triazole ring. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C10H15FN4O

Molecular Weight

226.25 g/mol

IUPAC Name

1-[[1-(2-fluoroethyl)pyrrolidin-2-yl]methyl]triazole-4-carbaldehyde

InChI

InChI=1S/C10H15FN4O/c11-3-5-14-4-1-2-10(14)7-15-6-9(8-16)12-13-15/h6,8,10H,1-5,7H2

InChI Key

OPMFTYCHAFLXGS-UHFFFAOYSA-N

Canonical SMILES

C1CC(N(C1)CCF)CN2C=C(N=N2)C=O

Origin of Product

United States

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